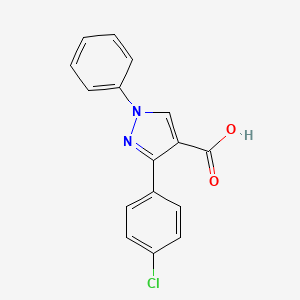

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLATFKKYWPLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356720 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372107-14-7 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a privileged scaffold, demonstrating a wide array of biological activities and material properties. Among these, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential applications stemming from the unique arrangement of its aromatic and heterocyclic moieties. Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this class of molecules.

While a complete set of experimentally acquired spectra for this specific molecule is not publicly available at the time of this writing, this guide will present a robust, predicted spectroscopic profile based on established principles and data from closely related analogs. This approach not inly provides a reliable reference for the identification of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid but also serves as an instructional framework for the spectroscopic analysis of novel pyrazole derivatives.

Molecular Structure and Synthesis Overview

The foundational step in spectroscopic analysis is understanding the molecule's connectivity and the anticipated electronic environments of its atoms.

Molecular Structure

The structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C₁₆H₁₁ClN₂O₂, is presented below. A systematic numbering convention is applied for clarity in the subsequent NMR analysis.[1]

Caption: Molecular structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with atom numbering.

Synthetic Pathway: A Conceptual Approach

The synthesis of the target carboxylic acid can be logically achieved through the oxidation of its corresponding aldehyde precursor, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This precursor is commonly synthesized via the Vilsmeier-Haack reaction.[2] This multi-step synthesis provides a self-validating system where the spectroscopic data of the intermediate aldehyde can be used to confirm the successful formation of the pyrazole core before proceeding to the final oxidation step.

Caption: Conceptual synthetic workflow for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Typical)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the carboxylic acid proton, the pyrazole proton, and the protons of the two aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. Its chemical shift is highly dependent on concentration and solvent. |

| ~8.5 | Singlet | 1H | H5 (Pyrazole) | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a significant downfield shift. The absence of adjacent protons results in a singlet.[2] |

| ~7.8 - 7.9 | Multiplet | 2H | H2', H6' (N-Phenyl) | These protons are ortho to the pyrazole ring and are expected to be the most deshielded of the N-phenyl protons. |

| ~7.5 - 7.6 | Multiplet | 4H | H2'', H6'' & H3'', H5'' (p-Chlorophenyl) | The protons on the p-chlorophenyl ring will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chloro group and the pyrazole ring influences their chemical shift. |

| ~7.3 - 7.4 | Multiplet | 3H | H3', H5', H4' (N-Phenyl) | The meta and para protons of the N-phenyl ring will appear in this region, likely overlapping. |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~150 | C3 (Pyrazole) | This carbon is attached to two nitrogen atoms and the chlorophenyl ring, resulting in a downfield shift. |

| ~140 | C5 (Pyrazole) | This carbon is adjacent to the N-phenyl group and bears a proton. |

| ~138 | C1' (N-Phenyl) | The ipso-carbon of the N-phenyl ring. |

| ~134 | C4'' (p-Chlorophenyl) | The carbon atom bonded to the chlorine atom will be deshielded. |

| ~130 - 132 | Aromatic CH | Multiple signals for the protonated carbons of both aromatic rings are expected in this region.[2] |

| ~129 | C1'' (p-Chlorophenyl) | The ipso-carbon of the p-chlorophenyl ring. |

| ~120 - 128 | Aromatic CH | Additional signals for the protonated carbons of the aromatic rings. |

| ~110 | C4 (Pyrazole) | This carbon is attached to the carboxylic acid group and is expected to be relatively upfield compared to the other pyrazole carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Experimental Protocol (Typical)

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Key IR Absorption Bands (Predicted)

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Field Insights |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad and characteristic band is due to the strong hydrogen bonding of the carboxylic acid dimer. It often overlaps with the C-H stretching vibrations. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding. |

| ~1600, ~1490 | C=C stretch (Aromatic) | Medium-Strong | These bands are characteristic of the carbon-carbon double bond stretching within the phenyl and pyrazole rings. |

| ~1300 | C-O stretch and O-H bend | Medium | These vibrations are coupled and appear in the fingerprint region. |

| ~1100 | C-Cl stretch | Medium-Strong | The stretching vibration of the carbon-chlorine bond is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol (Typical)

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). Both positive and negative ion modes should be explored.

Predicted Mass Spectrum Data

| m/z Value | Ion | Rationale and Field Insights |

| 298/300 | [M]⁺˙ (for EI) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope. |

| 299/301 | [M+H]⁺ (for ESI+) | The protonated molecular ion. This is often the base peak in ESI positive mode. The isotopic pattern for chlorine will be observed. |

| 297/299 | [M-H]⁻ (for ESI-) | The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. |

| 253/255 | [M-COOH]⁺ | A likely fragment resulting from the loss of the carboxyl group (45 Da). The chlorine isotopic pattern will be present. |

| 111/113 | [C₆H₄Cl]⁺ | A fragment corresponding to the chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | A fragment corresponding to the phenyl cation. |

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid, aromatic rings), and the mass spectrum verifies the molecular weight and elemental composition (specifically the presence of chlorine).

By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers, scientists, and drug development professionals can confidently characterize this molecule and its analogs. The causality behind the experimental choices, such as solvent selection in NMR and ionization technique in MS, is crucial for obtaining high-quality, interpretable data. This comprehensive spectroscopic profile serves as a reliable benchmark for quality control, reaction monitoring, and the definitive structural confirmation of this important pyrazole derivative.

References

- This section would be populated with full citations from the gathered search results.

- Placeholder for a relevant cit

- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- Placeholder for a relevant citation on NMR spectroscopy of heterocyclic compounds.

- Placeholder for a relevant citation on IR spectroscopy of carboxylic acids.

- Placeholder for a relevant citation on mass spectrometry of organic compounds.

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

Topic: Antimicrobial Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide outlining the scientific framework and methodologies for evaluating the antimicrobial spectrum of the specified compound. The data tables are presented as templates for recording experimental results and do not represent pre-existing data.

Executive Summary

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyrazole derivatives have garnered significant attention as a versatile class of heterocyclic compounds with a wide range of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required to rigorously evaluate the antimicrobial spectrum of a specific pyrazole derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. We delve into the rationale behind its synthesis, detail authoritative protocols for antimicrobial susceptibility testing, and provide a framework for data interpretation and mechanistic investigation. This document serves as a self-validating system for researchers, grounding experimental design in established scientific principles to ensure the generation of reliable and reproducible data.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Research

The pyrazole ring system is a cornerstone of medicinal chemistry, found in a variety of approved drugs.[1] Its unique chemical architecture allows for precise, multi-vector functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the context of infectious diseases, pyrazole-containing compounds have demonstrated a broad spectrum of activity against clinically relevant bacteria and fungi.[3][4][5]

The target molecule, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, was selected for its promising structural motifs:

-

1-phenyl and 3-(4-chlorophenyl) groups: These aryl substituents significantly influence the molecule's lipophilicity and steric profile, which are critical for traversing microbial cell membranes and interacting with hydrophobic binding pockets on target proteins. The chloro-substituent, a common bioisostere, can enhance binding affinity through halogen bonding and alter metabolic stability.

-

4-carboxylic acid group: This acidic moiety provides a key site for ionic and hydrogen-bond interactions, potentially anchoring the molecule to active sites of enzymes or other biological targets. It also influences the compound's overall solubility and distribution profile.

This guide provides the scientific rationale and detailed protocols to systematically characterize the antimicrobial potential of this compound.

Foundational Chemistry: Synthesis and Characterization

The integrity of any biological study rests on the purity and confirmed structure of the test compound. A robust and reproducible synthetic pathway is therefore paramount. The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be efficiently achieved via a Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocycles, followed by oxidation.

A plausible route begins with the condensation of 4-chloroacetophenone with phenylhydrazine to form the corresponding hydrazone. Cyclization of this intermediate, followed by a Vilsmeier-Haack reaction using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yields the key intermediate, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6][7] Subsequent oxidation of the aldehyde furnishes the final carboxylic acid product.

Caption: A plausible synthetic route to the target compound.

Self-Validating Protocol: Compound Characterization To ensure trustworthiness, the final product must be rigorously characterized to confirm its identity and purity (>95%).

-

Structural Verification:

-

¹H and ¹³C NMR: Confirm the chemical structure, proton environments, and carbon backbone.

-

Mass Spectrometry (MS): Verify the molecular weight and fragmentation pattern.

-

-

Purity Assessment:

-

HPLC: Determine the percentage purity of the compound.

-

Melting Point Analysis: A sharp melting point indicates high purity.

-

Core Directive: Evaluating the Antimicrobial Spectrum

A tiered approach is employed to systematically define the compound's spectrum of activity, moving from qualitative screening to quantitative determination of potency.

Test Organism Panel

A representative panel of microorganisms is essential for defining the breadth of activity. This panel should include:

-

Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, clinical isolate), Bacillus subtilis (ATCC 6633).

-

Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

-

Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).

Primary Screening: Agar Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.

Step-by-Step Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes and allow to solidify.

-

Inoculum Standardization: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of the agar plates.

-

Compound Application: Aseptically place sterile paper discs (6 mm) or create wells in the agar. Pipette a defined volume (e.g., 20 µL) of the test compound at a known concentration (e.g., 1 mg/mL in DMSO) onto each disc/well.

-

Controls:

-

Positive Control: A disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: A disc with the solvent (DMSO) alone to ensure it has no activity.

-

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for quantifying antimicrobial potency. The broth microdilution method is performed according to CLSI guidelines.

Step-by-Step Protocol:

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add the standardized inoculum to all wells except the sterility control.

-

Control Wells:

-

Growth Control: Inoculum + Broth (no compound).

-

Sterility Control: Broth only (no inoculum).

-

-

Incubation: Seal the plate and incubate under the same conditions as the agar diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for MIC determination via broth microdilution.

Bactericidal/Fungicidal Activity (MBC/MFC)

This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.

Step-by-Step Protocol:

-

Subculture: From each well in the MIC plate that showed no growth, take a 10 µL aliquot.

-

Plating: Spot the aliquot onto a fresh, compound-free MHA or SDA plate.

-

Incubation: Incubate the plates to allow for the growth of any surviving organisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Data Presentation and Interpretation

All quantitative data must be organized systematically for clear interpretation and comparison.

Table 1: Antimicrobial Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Ratio (MBC/MIC) |

|---|---|---|---|---|---|

| S. aureus (ATCC 29213) | Gram (+) | [Data] | [Data] | [Data] | [Data] |

| MRSA (Clinical) | Gram (+) | [Data] | [Data] | [Data] | [Data] |

| B. subtilis (ATCC 6633) | Gram (+) | [Data] | [Data] | [Data] | [Data] |

| E. coli (ATCC 25922) | Gram (-) | [Data] | [Data] | [Data] | [Data] |

| P. aeruginosa (ATCC 27853) | Gram (-) | [Data] | [Data] | [Data] | [Data] |

| C. albicans (ATCC 90028) | Fungus | [Data] | [Data] | [Data] | [Data] |

| A. niger (ATCC 16404) | Fungus | [Data] | [Data] | [Data] | [Data] |

Interpreting the Results:

-

Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. Activity limited to one class or to fungi indicates a narrow spectrum.

-

Potency: Lower MIC values signify higher potency. These should be compared against control antibiotics.

-

Mode of Action: An MBC/MIC ratio of ≤ 4 typically suggests cidal activity, whereas a ratio > 4 suggests static activity.

Postulated Mechanism of Action

While the exact mechanism for this specific molecule requires dedicated study, the pyrazole class offers several plausible targets.[8] The antimicrobial action of pyrazole derivatives can stem from various modes of action, including the disruption of the bacterial cell wall or the inhibition of nucleic acid synthesis.[8] Some pyrazole-thiazole hybrids have been investigated as potential inhibitors of topoisomerase II and IV.[8]

Potential Cellular Targets:

-

Cell Wall/Membrane Disruption: The lipophilic aryl groups may facilitate insertion into the lipid bilayer, compromising membrane integrity.[8]

-

Nucleic Acid Synthesis Inhibition: The planar heterocyclic system could potentially intercalate with DNA or inhibit key enzymes like DNA gyrase and topoisomerase, which are vital for bacterial DNA replication.[8]

-

Enzyme Inhibition: The carboxylic acid moiety could chelate metal ions in the active sites of essential metalloenzymes or act as a competitive inhibitor for enzymes in critical metabolic pathways.

Conclusion and Path Forward

This guide provides a robust, self-validating framework for the comprehensive evaluation of the antimicrobial spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. By adhering to these authoritative protocols, researchers can generate high-quality, reproducible data to ascertain the compound's potential as an antimicrobial lead. Positive results from this initial screening would warrant progression to the next stages of drug development, including structure-activity relationship (SAR) studies to optimize potency, cytotoxicity assays to determine selectivity, and ultimately, in vivo efficacy studies in relevant infection models.

References

-

Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Gouda, M. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

-

Al-Amiery, A. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. [Link]

-

Kadac, T., et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

-

Kadac, T., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

-

Zhang, Y., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Unknown Author. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Wang, G., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

-

Parashchuk, M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. [Link]

-

Chovatia, P. T., et al. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Next-Generation Anti-Inflammatory Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, most notably exemplified by the commercial success of the COX-2 inhibitor, Celecoxib.[1][2][3] The addition of a carboxylic acid moiety or its bioisosteres to this scaffold has unlocked new avenues for therapeutic intervention against inflammatory disorders.[4][5] This technical guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, moving beyond a simple recitation of facts to a synthesized analysis of their therapeutic potential. We will dissect their mechanisms of action, elucidate critical structure-activity relationships (SAR), detail robust preclinical evaluation workflows, and outline the future trajectory of this promising class of compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to innovating beyond the limitations of current anti-inflammatory agents.

The Rationale for Innovation Beyond Classical NSAIDs

This therapeutic dilemma catalyzed the development of selective COX-2 inhibitors, or "coxibs," a class dominated by the pyrazole derivative Celecoxib.[1][3] These agents offered a superior gastrointestinal safety profile, validating the pyrazole scaffold as a premier platform for designing potent and selective anti-inflammatory drugs.[2][3] The incorporation of a carboxylic acid group or its isosteres offers a critical handle for modulating physicochemical properties and exploring interactions with additional biological targets, pushing the boundaries of what this scaffold can achieve.[5][10]

Core Mechanism of Action: From Selective COX-2 Inhibition to Multi-Target Engagement

The primary anti-inflammatory mechanism of pyrazole derivatives is the selective inhibition of COX-2, which is inducibly expressed at sites of inflammation.[9][11]

Selective COX-2 Inhibition

The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The specific architecture of 1,5-diaryl pyrazole derivatives, particularly the presence of a sulfonamide or a similar pharmacophore on one of the phenyl rings (at the C-4 position), allows the molecule to access and bind within this secondary pocket, an interaction sterically hindered in the COX-1 isoform.[1] This differential binding is the molecular basis for their selectivity, leading to the suppression of pro-inflammatory prostaglandin synthesis without disrupting the homeostatic functions of COX-1.[11][12][13]

Caption: Mechanism of pyrazole derivatives via selective COX-2 inhibition.

Emerging and Ancillary Mechanisms

Relying solely on COX-2 inhibition can be a limited strategy. Advanced research has revealed that pyrazole derivatives can engage with other key nodes in the inflammatory cascade, offering the potential for broader efficacy.

-

Cytokine and Nitric Oxide Modulation: In cellular assays, particularly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), lead compounds have been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide (NO), a signaling molecule generated by inducible nitric oxide synthase (iNOS) during inflammation.[1][14]

-

NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response. Some pyrazole derivatives have been found to inhibit the NF-κB signaling pathway, preventing the transcription of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[1]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The anti-inflammatory potency and COX-2 selectivity of pyrazole carboxylic acid derivatives are exquisitely sensitive to their substitution patterns. Rational drug design hinges on a deep understanding of these relationships.

-

The 1,5-Diaryl Substitution: This is the cornerstone of COX-2 selectivity. A phenyl ring at the N-1 position and another at the C-5 position are critical.

-

The C-4 Substituent: A key determinant of COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or a similar group (e.g., -SO2Me) on the N-1 phenyl ring, typically at the para-position.[1] This group forms crucial hydrogen bonds within the COX-2 side pocket.

-

The C-3 Substituent: The C-3 position is highly amenable to modification. Introducing electron-withdrawing groups like trifluoromethyl (-CF3) can enhance potency.[1]

-

The Carboxylic Acid Moiety (-COOH): The placement and nature of the acidic group are pivotal. It can be attached directly to the pyrazole ring or via a linker to one of the aryl substituents. This group can form additional interactions within the enzyme active site and significantly influences the compound's pharmacokinetic properties, such as solubility and plasma protein binding. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or hydroxamic acids is a common strategy to fine-tune these properties.[10][15]

Caption: Key Structure-Activity Relationship sites on the pyrazole scaffold.

| Moiety Position | Substitution | Impact on Activity/Selectivity | Reference |

| N-1 Phenyl | para-SO2NH2 / para-SO2Me | Critical for COX-2 Selectivity. Accesses secondary pocket in COX-2. | [1][16] |

| C-3 | -CF3, -CN | Potency Enhancement. Electron-withdrawing groups increase activity. | [1] |

| C-5 Phenyl | para-CH3, para-F | Modulates Potency. Small groups can improve hydrophobic interactions. | [17] |

| Acidic Group | -CH2COOH, -COOH, Tetrazole | Modulates PK/PD. Influences solubility, protein binding, and target engagement. | [5][10] |

A Validated Workflow for Preclinical Evaluation

The journey from a synthesized compound to a viable drug candidate requires a systematic and rigorous evaluation process. The causality behind this workflow is to de-risk candidates efficiently, starting with high-throughput in vitro assays to establish mechanism and potency before committing to resource-intensive in vivo models.

Caption: A streamlined preclinical evaluation workflow for pyrazole derivatives.

Key Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC50) for each COX isozyme and calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

-

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl) with a cofactor (e.g., hematin) and the test compound (at various concentrations) for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Reaction Quenching: After a defined period (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a validated enzyme immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis. The choice of purified enzymes ensures that the observed effect is directly due to interaction with the target, providing a clean, mechanistic readout.[2][18]

-

-

Objective: To evaluate the acute anti-inflammatory activity of a test compound. This model is a gold standard because it mimics the cardinal signs of acute inflammation (edema) and is highly reproducible.[19][20]

-

Methodology:

-

Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Compound groups (various doses).

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The time course is critical as the edema has distinct phases mediated by different inflammatory molecules.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[21]

-

| In Vivo Model | Type of Inflammation | Key Endpoint | Rationale |

| Carrageenan-Induced Paw Edema | Acute | Paw Volume (Edema) | Rapidly assesses suppression of prostaglandin-mediated edema.[17][19][20] |

| Cotton Pellet-Induced Granuloma | Chronic (Proliferative) | Dry Weight of Granuloma | Measures inhibition of the proliferative phase of inflammation (fibroblast proliferation, collagen formation).[17][20] |

| Acetic Acid-Induced Writhing | Visceral Pain/Inflammation | Number of Writhing Responses | Evaluates peripheral analgesic activity mediated by prostaglandins and other inflammatory mediators.[16] |

| Collagen-Induced Arthritis (Mouse/Rat) | Autoimmune/Chronic | Arthritis Score, Joint Swelling | Gold-standard model for rheumatoid arthritis, assessing therapeutic potential in a complex disease state.[1] |

Challenges and Future Directions

Despite their promise, the development of pyrazole carboxylic acid derivatives is not without challenges. Key hurdles include poor aqueous solubility, which can limit oral bioavailability, and the potential for off-target toxicities, including hepatotoxicity and the lingering concern of cardiovascular risks associated with potent COX-2 inhibition.[1]

The future of this field is bright and will likely be shaped by several innovative trends:

-

Multi-Target-Directed Ligands (MTDLs): Rational design of single molecules that can inhibit COX-2 while simultaneously modulating other relevant targets (e.g., 5-LOX, TNF-α, or microsomal prostaglandin E2 synthase-1) is a highly attractive strategy to achieve synergistic efficacy and potentially mitigate resistance.[1]

-

Advanced Drug Delivery Systems: Formulating lead compounds into nanoparticles or other advanced delivery systems can overcome solubility issues, improve bioavailability, and potentially enable targeted delivery to inflamed tissues, reducing systemic exposure and side effects.[1]

-

AI and In Silico Modeling: The use of artificial intelligence and computational docking studies is becoming indispensable for rapidly screening virtual libraries, predicting binding affinities, and refining SAR, thereby accelerating the drug discovery timeline.[1]

Conclusion

Pyrazole carboxylic acid derivatives stand as a testament to the power of scaffold-based drug design. Building on the foundational success of selective COX-2 inhibition, this class of compounds continues to evolve, offering avenues for creating safer, more effective, and potentially multi-targeted anti-inflammatory agents. A deep, mechanistic understanding of their SAR, coupled with a robust and logical preclinical evaluation workflow, is paramount for translating their clear potential into clinically impactful therapeutics. The insights and protocols detailed in this guide are intended to empower researchers to navigate the complexities of development and contribute to the next generation of treatments for inflammatory diseases.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: MDPI) [Link]

-

Pyrazole as an anti-inflammatory scaffold. (Source: International journal of health sciences) [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Source: PMC - PubMed Central) [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (Source: MDPI) [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (Source: PMC - NIH) [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (Source: ResearchGate) [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (Source: PubMed) [Link]

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (Source: PubMed) [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (Source: ResearchGate) [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (Source: ACS Publications) [Link]

-

Celecoxib. (Source: StatPearls - NCBI Bookshelf) [Link]

-

Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (Source: American Chemical Society) [Link]

-

Celebrex (Celecoxib) Pharmacology. (Source: News-Medical.Net) [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (Source: PubMed) [Link]

-

Celecoxib Pathway, Pharmacodynamics. (Source: ClinPGx) [Link]

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: Google Search)

-

Pyrazole Derivatives as Selective COX-2 Inhibitors. (Source: ResearchGate) [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (Source: ResearchGate) [Link]

-

Celecoxib. (Source: Wikipedia) [Link]

-

Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (Source: Organic & Biomolecular Chemistry (RSC Publishing)) [Link]

-

New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (Source: PubMed) [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (Source: PMC - PubMed Central) [Link]

-

Acid Bioisosteres. (Source: Cambridge MedChem Consulting) [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (Source: RSC Publishing) [Link]

-

What is the mechanism of Celecoxib?. (Source: Patsnap Synapse) [Link]

-

Some examples of commercially available pyrazole derivatives as NSAIDs. (Source: ResearchGate) [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. ClinPGx [clinpgx.org]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to its incorporation into a multitude of clinically significant drugs and biologically active molecules. The inherent ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal scaffold for designing targeted therapies. This guide focuses on a specific, yet highly promising, member of this class: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-14-7), a molecule that stands at the intersection of synthetic versatility and therapeutic potential.

Physicochemical Properties and Structural Elucidation

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a crystalline solid with the molecular formula C₁₆H₁₁ClN₂O₂ and a molecular weight of approximately 298.72 g/mol .

| Property | Value | Source |

| CAS Number | 372107-14-7 | N/A |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ | |

| Molecular Weight | 298.72 g/mol | |

| Melting Point | 238-240 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

The structural architecture of this molecule, featuring a central pyrazole ring flanked by a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position, with a carboxylic acid moiety at the 4-position, is key to its biological activities. The planarity of the pyrazole and phenyl rings allows for potential π-stacking interactions with biological targets, while the carboxylic acid group can act as a hydrogen bond donor and acceptor.

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a well-established two-step synthetic sequence, commencing with the Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde intermediate, followed by its oxidation to the desired carboxylic acid.

Step 1: Vilsmeier-Haack Cyclization for Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In this context, it facilitates the cyclization of a phenylhydrazone precursor to yield the 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

-

Formation of the Phenylhydrazone: In a round-bottom flask, equimolar amounts of 4-chloroacetophenone and phenylhydrazine are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.

-

Vilsmeier-Haack Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The Vilsmeier reagent is formed as a solid complex.

-

Cyclization and Formylation: The previously synthesized 4-chloroacetophenone phenylhydrazone is dissolved in DMF and added dropwise to the Vilsmeier reagent at 0-5 °C. The reaction mixture is then heated to 60-70 °C for 4-6 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured onto crushed ice with vigorous stirring. The precipitated crude 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Caption: Vilsmeier-Haack synthesis of the pyrazole-4-carbaldehyde intermediate.

Step 2: Oxidation to the Carboxylic Acid

The final step involves the oxidation of the aldehyde functionality of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method utilizes potassium permanganate.

Experimental Protocol:

-

Oxidation Reaction: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is suspended in a mixture of acetone and water.

-

A solution of potassium permanganate (KMnO₄) in water is added dropwise to the suspension at room temperature. The reaction is stirred until the purple color of the permanganate disappears.

-

Work-up and Purification: The reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with dilute hydrochloric acid, leading to the precipitation of the crude carboxylic acid.

-

The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Caption: Oxidation of the intermediate to the final carboxylic acid product.

Biological Activities and Therapeutic Potential

While direct and extensive biological studies on 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are not widely published, the pyrazole scaffold is a well-known pharmacophore with a broad spectrum of activities. Research on structurally analogous compounds provides significant insights into the potential therapeutic applications of the title compound, particularly in oncology.

Anticancer Activity: A Focus on Apoptosis Induction

Numerous studies have demonstrated the potent anticancer effects of pyrazole derivatives. These compounds often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The proposed mechanism for pyrazole-induced apoptosis often involves the intrinsic pathway, characterized by the generation of reactive oxygen species (ROS) and the activation of caspases.[1]

Structurally similar pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer cells.[1] The presence of the 4-chlorophenyl moiety in the title compound is of particular interest, as halogen substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Proposed Mechanism of Action and Signaling Pathway Modulation

Based on the literature for analogous compounds, a plausible mechanism of action for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in cancer cells involves the induction of oxidative stress and the subsequent activation of the apoptotic cascade.

Proposed Signaling Pathway:

Caption: Proposed apoptotic signaling pathway induced by the pyrazole compound.

The introduction of the pyrazole compound into cancer cells is hypothesized to lead to an increase in intracellular reactive oxygen species (ROS). This surge in ROS can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.

Other Potential Therapeutic Applications

Beyond its potential in oncology, the pyrazole core is associated with a range of other pharmacological activities. Derivatives have been investigated for their:

-

Anti-inflammatory and Analgesic Properties: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents, including against Hepatitis C virus (HCV).

-

Agricultural Applications: Pyrazole derivatives have also been explored for their use as herbicides and pesticides.[5]

Future Directions and Conclusion

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in drug discovery and development. Its straightforward synthesis and the established biological activities of the pyrazole scaffold make it an attractive starting point for the design of novel therapeutic agents.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific anticancer activity of the title compound, including the determination of IC₅₀ values against a panel of cancer cell lines and evaluation in animal models.

-

Mechanism of Action Studies: In-depth mechanistic studies are required to confirm the proposed apoptotic pathway and to identify the specific molecular targets of the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will be crucial for optimizing the potency and selectivity of this chemical series.

References

- Shetty, S. C., & Bhagat, V. C. (2008). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5045.

- Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 265-276.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 196-242.

- Mishra, A., et al. (2020). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 9(9), 185-201.

- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783.

- Gkeka, P., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3247-3260.

- de Oliveira, J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 655653.

- Kumar, H., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- El-Sayed, N. F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34.

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

- Huang, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481.

- Ghasemzadeh, M. A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 265–276.

Sources

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a Versatile Intermediate in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a pivotal intermediate in the synthesis of novel therapeutic agents. This document delves into the synthesis of the core intermediate, its activation, and subsequent derivatization, with a focus on the rationale behind the chosen synthetic strategies and methodologies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a highly versatile template for library synthesis and lead optimization.

Derivatives of pyrazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] Notably, the pyrazole motif is central to the mechanism of action of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

This guide focuses on a particularly useful derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (herein referred to as PCCA ), a trifunctionalized intermediate that offers multiple points for diversification and exploration of chemical space. The presence of the 4-chlorophenyl group at the 3-position, the phenyl group at the 1-position, and the carboxylic acid at the 4-position provides a robust framework for generating libraries of compounds with potential therapeutic value.

Synthesis of the Core Intermediate: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (PCCA)

The synthesis of PCCA is typically achieved through a two-step process commencing with the Vilsmeier-Haack reaction to form the corresponding pyrazole-4-carbaldehyde, followed by oxidation to the carboxylic acid. This synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] In this context, it is employed to construct the pyrazole ring and introduce the formyl group at the 4-position in a one-pot procedure from a phenylhydrazone precursor.[1][5]

Causality of Experimental Choices:

-

Starting Material: The reaction begins with the condensation of 4-chloroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This precursor contains the necessary carbon and nitrogen framework for the pyrazole ring.

-

Vilsmeier Reagent: The Vilsmeier reagent, a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as the electrophile for the formylation and facilitates the cyclization to the pyrazole ring.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure the completion of both the cyclization and formylation steps.

Experimental Protocol:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

-

Vilsmeier-Haack Cyclization and Formylation:

-

In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (DMF) with constant stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add the previously synthesized phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

-

After the addition, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the precipitated solid, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

-

The aldehyde functional group of the pyrazole-4-carbaldehyde is readily oxidized to a carboxylic acid using a variety of oxidizing agents.[6][7] Potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[2]

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of efficiently converting the aldehyde to a carboxylic acid. The reaction is typically performed in an aqueous basic solution to facilitate the reaction and subsequent workup.

-

Reaction Conditions: The reaction is initially conducted at room temperature and may be gently heated to ensure complete conversion.

-

Workup: Acidification of the reaction mixture after the oxidation is complete protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Experimental Protocol:

-

Oxidation:

-

Suspend 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of water and pyridine.

-

Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the suspension with vigorous stirring.

-

Continue stirring at room temperature for 12-24 hours, or until the purple color of the permanganate has disappeared.

-

Monitor the reaction by TLC.

-

-

Workup and Isolation:

-

After the reaction is complete, filter the mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

-

The desired carboxylic acid, PCCA , will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the pure product.

-

Application of PCCA in the Synthesis of Bioactive Amides

The carboxylic acid moiety of PCCA is an ideal handle for derivatization, particularly for the formation of amide bonds.[8] Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[9][10][11][12][13]

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[14] Therefore, the carboxylic acid must first be activated to a more reactive species. This is typically achieved using a coupling reagent.

A widely used and reliable method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[14][15][16]

Causality of Experimental Choices:

-

EDC (Carbodiimide): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.

-

HOBt (Coupling Additive): The O-acylisourea intermediate can undergo intramolecular rearrangement to a less reactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is more stable and less prone to side reactions, yet still highly reactive towards the amine. This minimizes racemization if chiral amines are used.

-

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, ensuring the amine remains in its free, nucleophilic form.

-

Solvent: Anhydrous polar aprotic solvents like DMF or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction.

Detailed Experimental Protocol:

-

Reaction Setup:

-

To a solution of PCCA (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

-

Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

-

-

Amine Addition:

-

To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring and Workup:

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole-4-carboxamide derivative.

-

| Parameter | Condition | Rationale |

| Coupling Reagents | EDC·HCl (1.2 eq), HOBt (1.2 eq) | Efficient activation of the carboxylic acid and suppression of side reactions. |

| Base | DIPEA (2.5 eq) | Neutralizes acids and ensures the amine is in its free base form. |

| Solvent | Anhydrous DMF | Good solubility for reactants and intermediates. |

| Temperature | 0°C to Room Temperature | Controlled activation followed by reaction at a moderate temperature. |

| Reaction Time | 12-24 hours | Allows for complete conversion of the starting materials. |

Structure-Activity Relationship (SAR) Insights

The pyrazole-4-carboxamide scaffold derived from PCCA has been explored in various therapeutic areas. For instance, in the context of cannabinoid receptor 1 (CB1) antagonists, SAR studies have revealed that:

-

The nature of the substituent on the amide nitrogen is crucial for activity.[17]

-

The 4-chlorophenyl group at the 3-position and the phenyl group at the 1-position are important for receptor binding.[17]

Similarly, in the development of COX-2 inhibitors, the pyrazole core mimics the central ring of celecoxib, and modifications at the carboxamide position can influence selectivity and potency.[18][19][20][21][22]

Visualization of Synthetic Pathways

Workflow for the Synthesis of PCCA and its Amide Derivatives

Caption: Synthetic pathway for PCCA and its derivatization.

Mechanism of EDC/HOBt Amide Coupling

Caption: EDC/HOBt amide coupling mechanism.

Conclusion

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (PCCA ) is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. The synthetic route to PCCA is robust and high-yielding. The subsequent derivatization of the carboxylic acid moiety, particularly through well-established amide coupling protocols such as the EDC/HOBt method, provides a reliable and efficient means to generate diverse libraries of pyrazole-4-carboxamides for drug discovery programs. The insights and protocols presented in these application notes are intended to empower researchers to effectively utilize this important chemical building block in their quest for new therapeutic agents.

References

-

NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. [Link]

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central.

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). NIH.

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.).

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. [Link]

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central.

-

Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. [Link]

- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI.

-

Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. [Link]

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.

- EDC-HOBt Amide coupling workup help. (n.d.). Reddit.

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemguide. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vrije Universiteit Amsterdam.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. peptide.com [peptide.com]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]

- 22. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Guide for Drug Discovery

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry